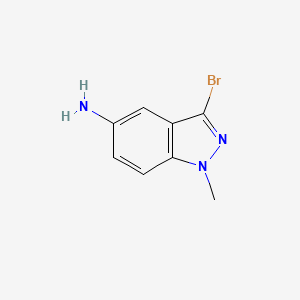

3-Bromo-1-methyl-1H-indazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-1-methylindazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-12-7-3-2-5(10)4-6(7)8(9)11-12/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANSJHKJTNWLNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)C(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653301 | |

| Record name | 3-Bromo-1-methyl-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092351-49-9 | |

| Record name | 3-Bromo-1-methyl-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-1-methyl-1H-indazol-5-amine CAS number lookup

CAS Number: 1000018-06-3

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-1-methyl-1H-indazol-3-amine (CAS 1000018-06-3), a key heterocyclic building block in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved kinase inhibitors. This document details the physicochemical properties, synthesis protocols, and the role of this compound as a crucial intermediate in the development of targeted therapeutics, particularly inhibitors of oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Polo-like Kinase 4 (PLK4). Detailed experimental methodologies and signaling pathway diagrams are provided to support researchers in oncology and related fields.

Chemical and Physical Properties

5-Bromo-1-methyl-1H-indazol-3-amine, also known by its synonym 3-Amino-5-bromo-1-methyl-1H-indazole, is a solid organic compound at room temperature. Its primary utility is as a synthetic intermediate in pharmaceutical research.[1][2] While extensive experimental physical data is not widely published, key computed and known properties are summarized below.

| Property | Data | Source(s) |

| CAS Number | 1000018-06-3 | [3][4] |

| Molecular Formula | C₈H₈BrN₃ | [3][4] |

| Molecular Weight | 226.07 g/mol | [3][4] |

| IUPAC Name | 5-bromo-1-methylindazol-3-amine | [3] |

| Physical Form | Solid | [5] |

| Computed XLogP3 | 1.9 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Canonical SMILES | CN1C2=C(C=C(C=C2)Br)C(=N1)N | [3] |

| InChI Key | BKBSBRJIGMVBFM-UHFFFAOYSA-N | [3][5] |

Synthesis and Experimental Protocols

The synthesis of 5-Bromo-1-methyl-1H-indazol-3-amine is typically achieved in a two-step process starting from 5-bromo-2-fluorobenzonitrile. The first step involves the formation of the indazole ring via reaction with hydrazine, followed by a regioselective N-methylation.

Step 1: Synthesis of 5-Bromo-1H-indazol-3-amine (Precursor)

This protocol is adapted from the well-established synthesis of 3-aminoindazoles from 2-fluorobenzonitriles.[7][8]

Reaction Scheme:

-

Starting Material: 5-Bromo-2-fluorobenzonitrile

-

Reagent: Hydrazine hydrate (99%)

-

Product: 5-Bromo-1H-indazol-3-amine

Experimental Protocol:

-

To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol, 200 mg) in ethanol (20 mL), add hydrazine hydrate (10.0 mmol, 0.5 mL, 99%).

-

Heat the reaction mixture in a sealed tube at 343 K (70 °C) for 4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture to dryness under reduced pressure.

-

Purify the resulting solid by recrystallization from ethanol to yield 5-Bromo-1H-indazol-3-amine. A typical yield is approximately 90%.[7]

Step 2: N-methylation to Yield 5-Bromo-1-methyl-1H-indazol-3-amine

Direct N-alkylation of indazoles can often result in a mixture of N-1 and N-2 regioisomers.[4] The following protocol is based on a general method for achieving regioselective N-1 alkylation of the indazole ring system using a strong base.[9]

Reaction Scheme:

-

Starting Material: 5-Bromo-1H-indazol-3-amine

-

Reagents: Sodium hydride (NaH), Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Product: 5-Bromo-1-methyl-1H-indazol-3-amine

Experimental Protocol:

-

To a dry, two-neck round-bottom flask under an inert atmosphere (e.g., argon), add 5-Bromo-1H-indazol-3-amine (1.0 eq).

-

Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (approx. 0.1-0.5 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: NaH is highly reactive and flammable.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and slowly add the methylating agent (e.g., Methyl iodide, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor reaction completion by TLC.

-

Cool the mixture to 0 °C and quench the excess NaH by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Remove THF under reduced pressure. Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain 5-Bromo-1-methyl-1H-indazol-3-amine.

Role in Drug Development and Biological Context

The indazole core is a cornerstone in the design of protein kinase inhibitors.[10] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[11] 5-Bromo-1-methyl-1H-indazol-3-amine serves as a key intermediate for the synthesis of advanced kinase inhibitors that target pathways involved in tumor angiogenesis, proliferation, and survival.[1]

Notable kinase families targeted by indazole-based drugs include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Essential for angiogenesis, the formation of new blood vessels that supply tumors.[10][12]

-

Polo-like Kinases (PLKs): Master regulators of the cell cycle, particularly PLK4, which governs centrosome duplication.[13]

-

BCR-ABL Kinase: The causative agent in chronic myeloid leukemia (CML).[14]

The 3-amino group and the N-1 position of the indazole ring serve as key attachment points for building more complex molecules designed to fit into the ATP-binding pocket of these target kinases.

Signaling Pathways and Experimental Workflows

General Experimental Workflow for Kinase Inhibitor Discovery

The development of novel kinase inhibitors from a starting scaffold like 5-Bromo-1-methyl-1H-indazol-3-amine follows a structured workflow. This process begins with chemical synthesis and progresses through multiple stages of biological evaluation to identify potent and selective drug candidates.

Caption: General workflow for the discovery and evaluation of new kinase inhibitors.

VEGFR-2 Signaling Pathway Inhibition

VEGFR-2 is a primary mediator of angiogenesis. Its activation by VEGF ligands triggers multiple downstream pathways that promote endothelial cell proliferation, survival, and migration.[15][16] Indazole-based inhibitors can block the ATP-binding site of VEGFR-2, preventing its autophosphorylation and halting the entire signaling cascade.

Caption: Inhibition of the VEGFR-2 signaling pathway by an indazole-based drug.

PLK4 Signaling Pathway Inhibition

PLK4 is a crucial regulator of centriole duplication during the S phase of the cell cycle. Its overexpression can lead to centrosome amplification, chromosomal instability, and aneuploidy, which are hallmarks of cancer.[11][12] Inhibiting PLK4 can disrupt this process, leading to mitotic errors and ultimately cell death in cancer cells.

Caption: Inhibition of the PLK4-mediated centriole duplication pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Bromo-1-methyl-1H-indazol-3-amine | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. CN113912544A - Preparation method of 5-bromo-1-methylindazole - Google Patents [patents.google.com]

- 5. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 6. 5-Bromo-1-methyl-1H-indazol-3-amine | C8H8BrN3 | CID 26369215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-BROMO-1H-INDAZOL-3-AMINE synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 16. commerce.bio-rad.com [commerce.bio-rad.com]

An In-depth Technical Guide to 3-Bromo-1-methyl-1H-indazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical properties of 3-Bromo-1-methyl-1H-indazol-5-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data, this document focuses on the fundamental characteristics of the molecule.

Core Physicochemical Properties

This compound, with the CAS number 1000018-06-3, is a substituted indazole derivative. The presence of the bromine atom, methyl group, and amine functionality on the indazole core suggests its potential as a versatile building block in the synthesis of more complex molecules.[1][2] The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1000018-06-3 | [1][3] |

| Molecular Formula | C₈H₈BrN₃ | [1][3] |

| Molecular Weight | 226.07 g/mol | [1][3] |

| Appearance | Pale Cream Powder | [1] |

| Melting Point | 130.0 - 140.0 °C | [1] |

| Computed XLogP3 | 1.9 | [3] |

Synonyms: 5-Bromo-1-methyl-1H-indazol-3-amine, 3-Amino-5-bromo-1-methyl-1H-indazole[1]

Experimental Data and Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively documented in publicly accessible literature. However, a general synthetic approach for a related compound, 5-bromo-1H-indazol-3-amine, involves the reaction of 5-bromo-2-fluorobenzonitrile with hydrazine.[4] The synthesis of the title compound would subsequently require a regioselective N-methylation of the indazole ring. A general protocol for N-methylation of a similar indazole derivative suggests the use of a base such as sodium hydride followed by an alkylating agent like methyl iodide in an anhydrous solvent.[5]

The characterization of indazole derivatives typically involves standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to confirm the structure and purity.[6] Crystallographic data for a related compound, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, has been reported, providing insight into the molecular geometry and intermolecular interactions of the indazole core.[4][7]

Biological Activity and Signaling Pathways

As of the latest available information, there are no specific studies detailing the biological activity or the involvement of this compound in any signaling pathways. The broader class of indazole derivatives is known to possess a wide range of pharmacological properties and are key components in many compounds developed for therapeutic use, including as kinase inhibitors in oncology.[2] The structural motifs present in this compound suggest its potential as a scaffold for the development of novel therapeutic agents.

Logical Workflow for Synthesis

The following diagram illustrates a plausible, generalized workflow for the synthesis of this compound based on established chemical transformations for related compounds.

Caption: A potential synthetic pathway for this compound.

References

- 1. 3-Amino-5-bromo-1-methyl-1H-indazole | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-Bromo-1-methyl-1H-indazol-3-amine | C8H8BrN3 | CID 26369215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 1000018-06-3|5-Bromo-1-methyl-1H-indazol-3-amine|BLD Pharm [bldpharm.com]

- 7. journals.iucr.org [journals.iucr.org]

Technical Guide: Properties and Synthesis of Bromo-Methyl-Indazolamine Isomers

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

This technical guide provides an in-depth analysis of the molecular structure, weight, and synthetic methodologies pertaining to bromo-methyl-indazolamine isomers. Due to the limited availability of public domain data for 3-Bromo-1-methyl-1H-indazol-5-amine, this document focuses on the well-characterized and commercially available isomer, 5-Bromo-1-methyl-1H-indazol-3-amine . The structural difference lies in the positions of the bromo and amino functional groups on the indazole ring. This information is crucial for researchers in medicinal chemistry and drug discovery, where precise isomeric structure is critical for biological activity.

Molecular Properties of 5-Bromo-1-methyl-1H-indazol-3-amine

The following table summarizes the key quantitative data for 5-Bromo-1-methyl-1H-indazol-3-amine.

| Property | Value | Reference |

| Molecular Formula | C₈H₈BrN₃ | [1][2][3] |

| Molecular Weight | 226.07 g/mol | [1][2][3] |

| CAS Number | 1000018-06-3 | [1][2][3][4] |

| Appearance | Pale Cream Powder | [1] |

| InChI Key | BKBSBRJIGMVBFM-UHFFFAOYSA-N | [1] |

| SMILES | CN1N=C(C2=CC(Br)=CC=C12)N | [5] |

Molecular Structure Visualization

The molecular structure of 5-Bromo-1-methyl-1H-indazol-3-amine is depicted below. The diagram illustrates the connectivity of the atoms, including the indazole bicyclic system, with a methyl group at position 1, an amino group at position 3, and a bromine atom at position 5.

Experimental Protocols: Synthesis

The synthesis of indazole derivatives can be achieved through various routes. A common method for synthesizing the precursor 5-Bromo-1H-indazol-3-amine involves the cyclization of a substituted benzonitrile with hydrazine.[6][7] The subsequent N-methylation can be performed to obtain the final product.

Step 1: Synthesis of 5-Bromo-1H-indazol-3-amine

A widely used method for the synthesis of 5-Bromo-1H-indazol-3-amine is from 5-bromo-2-fluorobenzonitrile and hydrazine hydrate.[6][7]

-

Reactants: 5-bromo-2-fluorobenzonitrile, hydrazine hydrate, and ethanol.

-

Procedure:

-

A solution of 5-bromo-2-fluorobenzonitrile in ethanol is prepared in a reaction vessel.

-

An excess of hydrazine hydrate (e.g., 10 equivalents) is added to the solution.

-

The reaction mixture is heated in a sealed tube at a temperature of approximately 343 K (70 °C) for several hours (e.g., 4 hours).

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated to dryness.

-

The resulting solid is purified by recrystallization from a suitable solvent like ethanol to yield 5-Bromo-1H-indazol-3-amine.[6]

-

Step 2: N-methylation to 5-Bromo-1-methyl-1H-indazol-3-amine

A general method for the N-methylation of indazoles can be employed to introduce the methyl group at the N1 position.

-

Reactants: 5-Bromo-1H-indazol-3-amine, a suitable base (e.g., sodium hydride or potassium carbonate), a methylating agent (e.g., methyl iodide), and a polar aprotic solvent (e.g., DMF or THF).

-

Procedure:

-

To a solution of 5-Bromo-1H-indazol-3-amine in an anhydrous solvent, a base is added at a reduced temperature (e.g., 0 °C).

-

The mixture is stirred for a period to allow for deprotonation.

-

The methylating agent is then added dropwise at the same reduced temperature.

-

The reaction is allowed to warm to room temperature and stirred until completion, monitored by TLC.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layers are combined, washed, dried, and concentrated.

-

The crude product is purified by column chromatography to isolate 5-Bromo-1-methyl-1H-indazol-3-amine.

-

The following diagram illustrates a generalized workflow for the synthesis.

References

- 1. 3-Amino-5-bromo-1-methyl-1H-indazole | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 5-Bromo-1-methyl-1H-indazol-3-amine | C8H8BrN3 | CID 26369215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1000018-06-3|5-Bromo-1-methyl-1H-indazol-3-amine|BLD Pharm [bldpharm.com]

- 5. 5-Bromo-1-methyl-1H-indazol-3-amine | Sigma-Aldrich [sigmaaldrich.com]

- 6. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-BROMO-1H-INDAZOL-3-AMINE synthesis - chemicalbook [chemicalbook.com]

5-Bromo-1-methyl-1H-indazol-3-amine IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-1-methyl-1H-indazol-3-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document outlines its chemical identity, properties, and a detailed synthesis protocol.

Chemical Identity and Nomenclature

-

IUPAC Name: 5-bromo-1-methylindazol-3-amine[1]

-

Synonyms: 3-Amino-5-bromo-1-methyl-1H-indazole, 5-Bromo-1-methyl-1H-indazol-3-ylamine

-

CAS Number: 1000018-06-3[1]

-

Other Identifiers: DTXSID50649968, RefChem:532815[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of 5-Bromo-1-methyl-1H-indazol-3-amine.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrN₃ | PubChem[1] |

| Molecular Weight | 226.07 g/mol | PubChem[1][2] |

| Appearance | Solid | Sigma-Aldrich[2] |

| InChI Key | BKBSBRJIGMVBFM-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CN1N=C(C2=CC(Br)=CC=C12)N | Sigma-Aldrich[2] |

Synthesis Protocol

The synthesis of 5-Bromo-1-methyl-1H-indazol-3-amine is typically achieved in a two-step process. The first step involves the formation of the indazole ring system to yield 5-bromo-1H-indazol-3-amine, which is subsequently methylated.

Step 1: Synthesis of 5-bromo-1H-indazol-3-amine

This procedure outlines the synthesis of the precursor compound from 5-bromo-2-fluorobenzonitrile.

Materials:

-

5-bromo-2-fluorobenzonitrile

-

Hydrazine hydrate (80-99%)

-

Ethanol

Procedure:

-

To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml), add hydrazine hydrate (10.0 mmol).[3]

-

The reaction mixture is heated in a sealed tube at 343 K (70 °C) for 4 hours.[3] Alternatively, the mixture can be heated to 100°C for 5 minutes.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated to dryness under reduced pressure.

-

The resulting solid can be purified by recrystallization from ethanol to afford 5-bromo-1H-indazol-3-amine.

Step 2: N-Methylation of 5-bromo-1H-indazol-3-amine

This is a general method for the N-methylation of indazoles, which can be adapted for the synthesis of the title compound. This reaction may yield a mixture of N1 and N2 isomers, which will require purification.

Materials:

-

5-bromo-1H-indazol-3-amine

-

Sodium hydride (NaH) or other suitable base

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 5-bromo-1H-indazol-3-amine (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product should be purified by column chromatography on silica gel to separate the N1 and N2 isomers and afford 5-Bromo-1-methyl-1H-indazol-3-amine.

Synthesis Workflow

The following diagram illustrates the two-step synthesis of 5-Bromo-1-methyl-1H-indazol-3-amine.

Caption: Synthesis pathway for 5-Bromo-1-methyl-1H-indazol-3-amine.

References

Spectral Data Analysis of 3-Bromo-1-methyl-1H-indazol-5-amine: A Technical Overview

Abstract

This technical guide addresses the spectral characterization of the novel heterocyclic compound, 3-Bromo-1-methyl-1H-indazol-5-amine. Due to the limited availability of public domain spectral data for this specific isomer, this document outlines the predicted spectral characteristics and provides generalized experimental protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis based on established methods for analogous indazole derivatives. The guide also includes a conceptual workflow for the synthesis and subsequent spectral analysis of the target compound, visualized using Graphviz diagrams. This paper aims to serve as a foundational resource for researchers engaged in the synthesis and characterization of novel indazole-based compounds in the field of medicinal chemistry and drug discovery.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. Their unique structural and electronic properties have led to their investigation in a wide range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. The precise characterization of novel indazole isomers is paramount for understanding their structure-activity relationships (SAR) and for ensuring the purity and identity of compounds synthesized for biological screening.

Predicted Spectral Data

In the absence of experimentally obtained spectra, theoretical predictions and analysis of structurally similar compounds can provide valuable insights into the expected spectral features of this compound.

Predicted ¹H NMR Spectral Data

The expected proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would likely exhibit the following signals:

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.8 | Doublet | 1H | H-7 |

| ~ 7.0 - 7.2 | Doublet | 1H | H-4 |

| ~ 6.8 - 7.0 | Doublet of Doublets | 1H | H-6 |

| ~ 5.0 - 5.5 | Broad Singlet | 2H | -NH₂ |

| ~ 3.8 - 4.0 | Singlet | 3H | -CH₃ |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum is predicted to show eight distinct signals corresponding to the carbon atoms in the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~ 150 - 155 | C-7a |

| ~ 145 - 150 | C-5 |

| ~ 135 - 140 | C-3a |

| ~ 120 - 125 | C-7 |

| ~ 115 - 120 | C-4 |

| ~ 110 - 115 | C-6 |

| ~ 100 - 105 | C-3 |

| ~ 35 - 40 | -CH₃ |

Predicted Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is expected to show the protonated molecular ion [M+H]⁺. The presence of a bromine atom will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by approximately 2 m/z units.

| Ion | Predicted m/z |

| [M+H]⁺ (⁷⁹Br) | 225.9974 |

| [M+H]⁺ (⁸¹Br) | 227.9954 |

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and MS data for substituted indazoles, which can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.

-

Sample Preparation: Approximately 5-10 mg of the solid compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Reference: The residual solvent peak is used for chemical shift calibration (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Reference: The solvent peak is used for chemical shift calibration (e.g., DMSO-d₆ at 39.52 ppm).

-

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of the compound (approximately 0.1 mg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote ionization.

-

Data Acquisition:

-

Ionization Mode: Positive ion mode (ESI+).

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Data Analysis: The resulting spectrum is analyzed for the presence of the protonated molecular ion [M+H]⁺ and its characteristic isotopic pattern.

-

Conceptual Workflow and Visualization

The synthesis and characterization of this compound would conceptually follow a logical progression from starting materials to the final, spectrally confirmed product.

Navigating the Physicochemical Landscape of 3-Bromo-1-methyl-1H-indazol-5-amine: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 3-Bromo-1-methyl-1H-indazol-5-amine, a novel heterocyclic compound with significant potential in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's key physicochemical properties, methodologies for its evaluation, and expected behavior under various conditions.

While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from structurally related analogs and established principles of small molecule behavior to provide a robust predictive framework.

Physicochemical Properties: A Comparative Overview

To contextualize the anticipated properties of this compound, the following table summarizes key computed physicochemical parameters for the target compound and several structurally similar indazole derivatives. These parameters are crucial in predicting solubility, permeability, and overall developability.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| This compound | C₈H₈BrN₃ | 226.08 | 2.1 | 1 | 3 |

| 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine[1] | C₈H₇BrFN₃ | 244.06 | 2.2 | 1 | 3 |

| 5-Bromo-4-fluoro-1-methyl-1H-indazole[2] | C₈H₆BrFN₂ | 229.05 | 2.4 | 0 | 2 |

| 3-Bromo-1-methyl-1H-indole[3] | C₉H₈BrN | 210.07 | 3.1 | 0 | 1 |

Data for this compound and its analogs are based on computed properties from publicly available chemical databases.

Solubility Profile: Predictions and Experimental Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Based on its structure—a substituted indazole with both a bromine atom and an amino group—this compound is predicted to exhibit moderate solubility in aqueous media, with solubility likely influenced by pH due to the presence of the basic amino group. Higher solubility is anticipated in organic solvents.

Predicted Solubility

| Solvent | Predicted Solubility | Rationale |

| Aqueous Buffers (pH 1-7) | Low to Moderate | The amino group will be protonated at acidic pH, potentially increasing solubility. The overall aromatic structure limits aqueous solubility. |

| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent known to be an excellent solvent for a wide range of small molecules. |

| Methanol / Ethanol | Moderate to High | Polar protic solvents that can engage in hydrogen bonding. |

| Dichloromethane (DCM) | Moderate | A common organic solvent for compounds with moderate polarity. |

| Acetonitrile | Moderate | A polar aprotic solvent often used in analytical chromatography. |

Experimental Protocol for Thermodynamic Solubility Assessment

A standard shake-flask method is recommended for the definitive determination of thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, DMSO, methanol) in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Separation: The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solids.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: The solubility is reported in units such as mg/mL or µM.

References

- 1. 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine | C8H7BrFN3 | CID 162725518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-4-fluoro-1-methyl-1h-indazole | C8H6BrFN2 | CID 69079347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-1-methyl-1H-indole | C9H8BrN | CID 13357736 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Background of Substituted 3-Aminoindazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its various derivatives, substituted 3-aminoindazoles have garnered significant attention in recent years as a promising class of compounds for the development of novel therapeutics. Their unique structural features allow for versatile interactions with a range of biological targets, leading to potent and selective modulation of key signaling pathways implicated in numerous diseases, particularly cancer and inflammatory disorders.

This technical guide provides a comprehensive overview of the discovery and background of substituted 3-aminoindazoles. It is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of their synthesis, mechanisms of action, and therapeutic potential. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical signaling pathways and experimental workflows to facilitate ongoing research and development in this exciting field of medicinal chemistry.

Synthesis of Substituted 3-Aminoindazoles

The synthesis of the 3-aminoindazole core and its derivatives has evolved from classical methods to more sophisticated and efficient modern techniques.

Classical Synthetic Routes

The traditional and most common method for the synthesis of 3-aminoindazoles involves the aromatic nucleophilic substitution (SNAr) reaction of o-halobenzonitriles with hydrazine.[1][2] Typically, o-fluorobenzonitriles are used as substrates due to the high electronegativity of fluorine, which activates the aromatic ring towards nucleophilic attack. The reaction is usually carried out in a high-boiling point solvent such as n-butanol or dioxane under reflux conditions. However, this method can be limited by harsh reaction conditions and may result in low yields, especially with electron-rich benzonitriles.[1]

Modern Synthetic Methodologies

To overcome the limitations of classical methods, several modern synthetic strategies have been developed:

-

Palladium-Catalyzed Reactions: A significant advancement in the synthesis of 3-aminoindazoles is the use of palladium-catalyzed cross-coupling reactions. One such method involves the palladium-catalyzed arylation of benzophenone hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection and cyclization sequence.[2] This two-step procedure offers a more general and efficient alternative to the classical SNAr reaction.

-

Copper-Catalyzed Cascade Processes: Copper-catalyzed reactions have also emerged as a powerful tool for the synthesis of substituted 3-aminoindazoles. A notable example is the CuBr-catalyzed coupling of 2-bromobenzonitriles with N'-arylbenzohydrazides, which proceeds through a cascade coupling/condensation process to afford N-1 substituted 3-aminoindazoles.[3]

-

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate the synthesis of 3-aminoindazoles, offering a rapid and efficient method. A microwave-assisted cascade reaction for the synthesis of N-1 substituted 3-aminoindazoles has been developed, starting from 3-(2-bromoaryl)-1,2,4-oxadiazol-5(4H)-ones. This approach exhibits a broad substrate scope and short reaction times.[3]

Therapeutic Targets and Mechanism of Action

Substituted 3-aminoindazoles have been shown to modulate the activity of a diverse range of biological targets, leading to their therapeutic effects. The primary mechanisms of action involve the inhibition of key protein kinases and the antagonism of inflammatory receptors.

Kinase Inhibition

A significant number of substituted 3-aminoindazoles have been identified as potent inhibitors of various protein kinases, many of which are crucial for cancer cell proliferation, survival, and angiogenesis.

-

PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that is frequently hyperactivated in cancer.[4][5] Several 3-aminoindazole derivatives have been developed as inhibitors of key kinases in this pathway, such as PDK1, thereby disrupting downstream signaling and inducing apoptosis in cancer cells.

-

FGFR Signaling Pathway: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell growth, differentiation, and angiogenesis.[6][7] Aberrant activation of this pathway is implicated in various cancers. Substituted 3-aminoindazoles have been successfully designed as potent inhibitors of FGFRs, demonstrating anti-tumor activity in preclinical models.

-

Other Kinase Targets: The versatility of the 3-aminoindazole scaffold has led to the discovery of inhibitors for a range of other important kinases, including Anaplastic Lymphoma Kinase (ALK), ROS1, and the Tropomyosin receptor kinases (TRKs).[2]

Modulation of Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Substituted 3-aminoindazoles have been found to interfere with key inflammatory signaling pathways.

-

TLR4/MD2 Complex Antagonism: The Toll-like receptor 4 (TLR4) and its co-receptor Myeloid Differentiation factor 2 (MD2) play a crucial role in the innate immune response by recognizing bacterial lipopolysaccharide (LPS).[8] Dysregulation of TLR4 signaling can lead to excessive inflammation. Certain 3-aminoindazole derivatives have been identified as antagonists of the TLR4/MD2 complex, thereby inhibiting downstream pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways.

Quantitative Data on Biological Activity

The biological activity of substituted 3-aminoindazoles is typically quantified by their half-maximal inhibitory concentration (IC50) against specific enzymes or cell lines. The following tables summarize representative quantitative data for various 3-aminoindazole derivatives.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | IC50 (nM) | Reference |

| Entrectinib (127) | ALK | 12 | - | - | [2] |

| ROS1 | 7 | - | - | [2] | |

| TRKA | 1 | - | - | [2] | |

| TRKB | 3 | - | - | [2] | |

| TRKC | 1 | - | - | [2] | |

| Compound 112 | CDK8 | 53 | - | - | [2] |

| Compound 93 | - | - | HL60 | 8.3 | [2] |

| - | - | HCT116 | 1.3 | [2] | |

| Indazole-3-carboxamide 12d | CRAC Channel | Sub-µM | RBL (Ca2+ influx) | Sub-µM | [9] |

Table 1: In Vitro Biological Activity of Selected Substituted 3-Aminoindazoles.

| Compound ID | Species | CL (mL/min/kg) | Vss (L/kg) | T1/2 (h) | F (%) | Reference |

| KBP-7018 | Rat | <30% of hepatic blood flow | 1.51 - 4.65 | - | 21 - 68 | [10] |

| Dog | High | 1.51 - 4.65 | - | 21 - 68 | [10] | |

| Monkey | <30% of hepatic blood flow | 1.51 - 4.65 | - | 21 - 68 | [10] | |

| CYC202 | Mouse | - | - | - | 86 | [11] |

Table 2: In Vivo Pharmacokinetic Parameters of Selected Kinase Inhibitors (for comparative purposes).

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the discovery and characterization of substituted 3-aminoindazoles.

General Protocol for the Synthesis of 3-Aminoindazoles via SNAr

-

To a solution of the appropriately substituted 2-fluorobenzonitrile (1.0 eq) in n-butanol (0.2 M), add hydrazine hydrate (3.0-5.0 eq).

-

Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 3-aminoindazole.

Protocol for In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is designed to measure the inhibitory effect of a compound on the activity of a target kinase by quantifying the amount of ATP remaining in the reaction.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Prepare a solution of the purified recombinant kinase in kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Prepare a solution of the kinase substrate and ATP in kinase assay buffer.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Add the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

-

Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding a kinase detection reagent that contains a luciferase and its substrate. This reagent will produce a luminescent signal proportional to the amount of ATP remaining in the well.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol for Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding:

-

Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours at 37 °C until purple formazan crystals are visible.

-

-

Formazan Solubilization and Absorbance Reading:

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.

-

Determine the IC50 value from the dose-response curve.

-

Visualization of Key Pathways and Workflows

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by substituted 3-aminoindazoles.

Caption: The PI3K/AKT/mTOR signaling pathway and a point of inhibition.

Caption: The FGFR signaling pathway and a point of inhibition.

Caption: The TLR4/MD2 signaling pathway and a point of antagonism.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical development of a substituted 3-aminoindazole-based drug candidate.

Caption: A typical drug discovery workflow for 3-aminoindazoles.

Conclusion

Substituted 3-aminoindazoles represent a highly versatile and promising scaffold in modern drug discovery. Their synthetic accessibility, coupled with their ability to potently and selectively modulate a range of therapeutically relevant targets, has established them as a focal point for the development of new treatments for cancer and inflammatory diseases. The continued exploration of the structure-activity relationships of this compound class, aided by advanced synthetic methodologies and a deeper understanding of their mechanisms of action, is expected to yield novel clinical candidates with improved efficacy and safety profiles. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of substituted 3-aminoindazoles.

References

- 1. researchgate.net [researchgate.net]

- 2. Indazole synthesis [organic-chemistry.org]

- 3. Network Viewer for NDEx [ndexbio.org]

- 4. assaygenie.com [assaygenie.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. scispace.com [scispace.com]

- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. dovepress.com [dovepress.com]

- 11. In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202 - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Handling of 3-Bromo-1-methyl-1H-indazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for 3-Bromo-1-methyl-1H-indazol-5-amine (CAS No. 1092351-49-9). The information is intended to support laboratory safety and ensure the proper use of this compound in research and development settings.

Chemical and Physical Properties

This compound is a substituted indazole derivative. Its key identifiers and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1092351-49-9[1][2][3] |

| Molecular Formula | C₈H₈BrN₃[1] |

| Molecular Weight | 226.08 g/mol [2] |

| Appearance | Solid (form)[2] |

| Boiling Point | 378.4 ± 22.0 °C at 760 mmHg[2] |

| Density | 1.76 g/cm³[1] |

| Flash Point | 182.7 °C[1] |

| SMILES | CN1C2=C(C=C(C=C2)N)C(=N1)Br[1] |

| InChI Key | AANSJHKJTNWLNA-UHFFFAOYSA-N[2] |

Hazard Identification and GHS Classification

Based on available data, this compound is classified as hazardous. The GHS pictograms, signal word, and hazard statements are provided below.

| GHS Pictogram | Signal Word | Hazard Statements |

| ! | Warning | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |

Precautionary Statements and First Aid

A comprehensive list of precautionary statements for the safe handling of this compound is provided below, along with first aid measures.

| Category | P-Code | Precautionary Statement |

| Prevention | P261, P264, P270, P271, P280 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[2] |

| Response | P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Take off contaminated clothing and wash it before reuse.[2] |

| Storage | P403+P233, P405 | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2] A recommended storage condition is to keep in a dark place, under an inert atmosphere, at 2-8°C. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

First Aid Measures:

-

General Advice: If symptoms persist, seek medical attention.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Experimental Protocols

Representative Suzuki Coupling Protocol:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent), a boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and ethanol.

-

Reaction: Heat the reaction mixture to a temperature between 80-110 °C and monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Biological Activity and Signaling Pathways

Indazole derivatives are known to possess a wide range of biological activities and are common scaffolds in drug discovery, particularly in oncology.[4] Many indazole-containing compounds function as kinase inhibitors.[4] While the specific biological targets and signaling pathways of this compound have not been explicitly detailed in the available literature, a related compound, N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine, has been identified as a pan-HER inhibitor, targeting the human epidermal growth factor receptor family of kinases. This suggests that this compound may also exhibit activity as a kinase inhibitor.

Below is a generalized diagram of a kinase signaling pathway that could potentially be inhibited by a compound of this class.

Caption: A representative kinase signaling pathway potentially targeted by kinase inhibitors.

Safe Handling and Disposal Workflow

The following diagram illustrates a logical workflow for the safe handling and disposal of this compound in a laboratory setting.

Caption: Workflow for the safe handling and disposal of this compound.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety review and risk assessment by qualified professionals. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling any chemical. All laboratory work should be conducted in accordance with institutional safety policies and regulations.

References

Commercial Suppliers and Technical Guide for 3-Bromo-1-methyl-1H-indazol-5-amine

For researchers, scientists, and professionals in drug development, 3-Bromo-1-methyl-1H-indazol-5-amine is a crucial building block in the synthesis of various pharmacologically active compounds. This technical guide provides an in-depth overview of its commercial availability, chemical properties, and a detailed experimental protocol for the synthesis of its core intermediate.

Chemical Identity and Properties

Synonyms: 5-Bromo-1-methyl-1H-indazol-3-amine, 3-Amino-5-bromo-1-methyl-1H-indazole CAS Number: 1000018-06-3 Molecular Formula: C₈H₈BrN₃ Molecular Weight: 226.07 g/mol

This compound is characterized as a stable, solid substance, typically appearing as a pale cream or off-white powder. It is an essential intermediate in medicinal chemistry, particularly in the development of targeted therapies.

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 226.07 g/mol | CymitQuimica, Pharmaffiliates |

| Purity | ≥95% - 97% | CymitQuimica, Thermo Fisher Scientific |

| Melting Point | 130.0-140.0 °C | Thermo Fisher Scientific |

| Appearance | Pale Cream Powder | CymitQuimica |

| InChI Key | BKBSBRJIGMVBFM-UHFFFAOYSA-N | CymitQuimica, Thermo Fisher Scientific |

Commercial Availability

A number of chemical suppliers offer this compound, often under its synonym 5-Bromo-1-methyl-1H-indazol-3-amine. The following table summarizes some of the key commercial sources.

| Supplier | Product Name | Purity | CAS Number |

| --INVALID-LINK-- | 3-Amino-5-bromo-1-methyl-1H-indazole | 95% | 1000018-06-3 |

| --INVALID-LINK-- | 3-Amino-5-bromo-1-methyl-1H-indazole | High Purity | 1000018-06-3 |

| --INVALID-LINK-- | 5-Bromo-1-methyl-1H-indazol-3-amine | Not Specified | 1000018-06-3 |

| --INVALID-LINK-- | 3-Amino-5-bromo-1-methyl-1H-indazole | 97% | 1000018-06-3 |

| --INVALID-LINK-- | 5-Bromo-1-Methyl-1H-indazol-3-amine | Not Specified | Not Specified |

Synthesis and Experimental Protocols

Synthesis of 5-Bromo-1H-indazol-3-amine

This procedure involves the reaction of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate.

Materials:

-

5-bromo-2-fluorobenzonitrile

-

Hydrazine hydrate (99%)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 mmol of 5-bromo-2-fluorobenzonitrile in 20 ml of ethanol.

-

Addition of Reagent: To this solution, add 10.0 mmol of 99% hydrazine hydrate.

-

Reaction Conditions: Seal the reaction vessel and heat the mixture to 343 K (70 °C) for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, concentrate the mixture to dryness under reduced pressure.

-

Purification: The resulting brown solid can be purified by recrystallization from an ethanol solution to yield pale-yellow needles of 5-Bromo-1H-indazol-3-amine. The reported yield for this step is approximately 90%.

Subsequent N-methylation:

To obtain the target compound, this compound, the synthesized 5-Bromo-1H-indazol-3-amine would undergo an N-methylation reaction. This is a standard procedure in organic synthesis, often carried out using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a suitable base.

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound, starting from the precursor and including the subsequent N-methylation step.

Role in Drug Discovery and Signaling Pathways

This compound is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The indazole scaffold is a common feature in many biologically active compounds, particularly kinase inhibitors used in cancer therapy. While specific signaling pathways directly modulated by this compound are not extensively documented, its role as a synthetic intermediate is well-established.

The following diagram illustrates the conceptual pathway of how this chemical is utilized in drug discovery to develop potential kinase inhibitors.

This guide provides a comprehensive overview for researchers and drug development professionals working with this compound. The compiled data on its properties, commercial availability, and synthetic protocols, along with the conceptual diagrams, should serve as a valuable resource for its application in the laboratory and in the broader context of medicinal chemistry and drug discovery.

References

The Emerging Therapeutic Potential of Bromo-Methyl-Indazole Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has become a cornerstone in modern medicinal chemistry, with numerous derivatives showing promising therapeutic activities. Among these, bromo-methyl-indazole amines have garnered significant attention for their potential as potent and selective modulators of key biological pathways implicated in a range of diseases, most notably cancer. This technical guide provides an in-depth overview of the current understanding of the biological activities of these compounds, supported by quantitative data, detailed experimental methodologies, and visualizations of their mechanisms of action.

Core Biological Activities: A Quantitative Perspective

Bromo-methyl-indazole amines have demonstrated a breadth of biological activities, with the most profound effects observed in the realms of oncology and kinase inhibition. The strategic placement of the bromo, methyl, and amine functionalities on the indazole core allows for fine-tuning of the molecule's steric and electronic properties, leading to enhanced target affinity and selectivity.

Anticancer Activity

A significant body of research has focused on the antiproliferative effects of bromo-methyl-indazole amines against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. Below is a summary of reported IC50 values for representative bromo-methyl-indazole amine derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | 5-Fluorouracil | Not specified |

| A549 (Lung Cancer) | >40 | |||

| PC-3 (Prostate Cancer) | 20.31 | |||

| HepG2 (Liver Cancer) | 15.42 | |||

| Compound 5k | K562 (Chronic Myeloid Leukemia) | 3.32 | 5-Fluorouracil | Not specified |

| A549 (Lung Cancer) | 10.14 | |||

| PC-3 (Prostate Cancer) | 15.21 | |||

| HepG2 (Liver Cancer) | 12.17 | |||

| Compound 7i | MCF-7 (Breast Cancer) | 11.5 ± 0.8 | Adriamycin | Not specified |

| ME-180 (Cervical Cancer) | 11.5 ± 0.4 | |||

| Hep-G2 (Liver Cancer) | 12.4 ± 0.5 | |||

| Compound 7d | Hep-G2 (Liver Cancer) | 10.4 ± 0.2 | Adriamycin | Not specified |

| Compound 7p | Hep-G2 (Liver Cancer) | 10.6 ± 0.4 | Adriamycin | Not specified |

Table 1: In Vitro Anticancer Activity of Selected Bromo-Methyl-Indazole Amine Derivatives. Data compiled from multiple sources.[1][2]

Kinase Inhibition

The primary mechanism through which many bromo-methyl-indazole amines exert their anticancer effects is through the inhibition of protein kinases. These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. The indazole core can act as a hinge-binding motif, effectively competing with ATP for the kinase's active site.[1]

| Compound/Scaffold ID | Target Kinase(s) | IC50 (Enzymatic Assay) | Reference Compound | Reference IC50 |

| Pazopanib (Indazole-based) | VEGFR-2 | 30 nM | - | - |

| Indazole-pyrimidine sulfonamide (13i) | VEGFR-2 | 34.5 nM | Pazopanib | 30 nM |

| CFI-400945 (Indazole-based) | PLK4 | 2.8 nM | Centrinone | 2.7 nM |

| Compound 82a (1H-indazole derivative) | Pan-Pim (Pim-1, Pim-2, Pim-3) | 0.4 nM, 1.1 nM, 0.4 nM | - | - |

| Compound 109 (1H-indazole derivative) | EGFR, EGFR T790M | 8.3 nM, 5.3 nM | - | - |

| Entrectinib (3-aminoindazole derivative) | ALK | 12 nM | - | - |

Table 2: Kinase Inhibitory Activity of Representative Indazole Derivatives.[3][4] Note: While not all compounds are strictly bromo-methyl-indazole amines, they represent the broader class of indazole-based kinase inhibitors and provide valuable comparative data.

Key Signaling Pathways Modulated by Bromo-Methyl-Indazole Amines

The anticancer activity of bromo-methyl-indazole amines is often attributed to their ability to interfere with key signaling cascades that are frequently dysregulated in cancer. Understanding these pathways is crucial for rational drug design and for identifying patient populations that are most likely to respond to these therapies.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] Bromo-methyl-indazole amines, such as the approved drug pazopanib, can inhibit VEGFR-2, thereby blocking downstream signaling and inhibiting angiogenesis.[6]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[7] Mutations in components of this pathway, such as BRAF, are common in many cancers.[7] Indazole-based inhibitors can target kinases within this pathway, such as BRAF or MEK, to block aberrant signaling.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another crucial regulator of cell survival, growth, and metabolism.[8] Its aberrant activation is a frequent event in cancer, often contributing to therapeutic resistance.[9] Some indole derivatives have shown the ability to modulate this pathway, suggesting a potential mechanism of action for bromo-methyl-indazole amines.

Experimental Protocols: A Guide to Key Methodologies

Reproducible and robust experimental data are the foundation of drug discovery and development. This section provides an overview of the key experimental protocols used to evaluate the biological activities of bromo-methyl-indazole amines.

Synthesis of Bromo-Methyl-Indazole Amines

The synthesis of bromo-methyl-indazole amines typically involves a multi-step process. A general synthetic workflow is outlined below.

General Procedure for Cyclization: A common starting point is the reaction of a substituted fluorobenzonitrile with hydrazine hydrate. For instance, 5-bromo-2-fluorobenzonitrile can be refluxed with hydrazine hydrate to yield 5-bromo-1H-indazol-3-amine.[1]

N-Methylation: The indazole nitrogen can be methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base like sodium hydride.

Further Functionalization: The bromo substituent provides a handle for further diversification through cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl groups.[1]

In Vitro Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol Overview:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of the bromo-methyl-indazole amine derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[1]

In Vitro Kinase Inhibition Assay

These assays are designed to measure the direct inhibitory effect of a compound on the activity of a specific purified kinase.

A General Protocol using a Luminescence-Based Assay (e.g., ADP-Glo™):

-

Reaction Setup: In a multi-well plate, the purified kinase, its specific substrate, ATP, and various concentrations of the test compound are combined in an appropriate reaction buffer.

-

Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a controlled temperature, during which the kinase phosphorylates its substrate, producing ADP.

-

ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.

-

Signal Generation: A Kinase Detection Reagent is added, which converts the generated ADP back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.

-

Luminescence Measurement: The luminescence is measured using a plate reader.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and IC50 values are determined by fitting the data to a dose-response curve.[10]

In Vivo Antitumor Efficacy Studies

Animal models, typically xenograft models in mice, are used to evaluate the in vivo antitumor activity of promising compounds.

General Protocol for a Xenograft Model:

-

Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Treatment: The mice are randomized into treatment and control groups. The treatment group receives the bromo-methyl-indazole amine derivative via a specific route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives a vehicle.

-

Monitoring: Tumor volume and body weight of the mice are measured regularly throughout the study.

-

Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

-

Data Analysis: The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group.[6]

Conclusion and Future Directions

Bromo-methyl-indazole amines represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their ability to potently and selectively inhibit key protein kinases involved in cancer-promoting signaling pathways makes them attractive candidates for further investigation. The synthetic versatility of the indazole scaffold allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Expansion of the chemical space: Synthesis and evaluation of novel bromo-methyl-indazole amine derivatives to identify compounds with improved activity against a broader range of cancer types and other diseases.

-

Elucidation of novel mechanisms of action: While kinase inhibition is a prominent mechanism, further studies are needed to explore other potential biological targets and pathways modulated by these compounds.

-

In-depth preclinical and clinical evaluation: Promising lead compounds should be advanced through rigorous preclinical testing to assess their safety and efficacy, with the ultimate goal of translation into clinical trials.

-

Development of combination therapies: Investigating the synergistic effects of bromo-methyl-indazole amines with other anticancer agents to overcome drug resistance and improve patient outcomes.

The continued exploration of bromo-methyl-indazole amines holds great promise for the discovery of next-generation targeted therapies that can make a significant impact on human health.

References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cbijournal.com [cbijournal.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 7. Overcoming Resistance to Therapies Targeting the MAPK Pathway in BRAF-Mutated Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting the PI3K/AKT Pathway Overcomes Enzalutamide Resistance by Inhibiting Induction of the Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Proposed Synthesis of 3-Bromo-1-methyl-1H-indazol-5-amine

An application note on the proposed synthesis of 3-Bromo-1-methyl-1H-indazol-5-amine is presented below. This protocol is designed for researchers, scientists, and professionals in drug development.

Introduction

This compound is a substituted indazole derivative. The indazole core is a key structural motif in many pharmacologically active compounds, including kinase inhibitors used in oncology. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of novel therapeutic agents. This document outlines a proposed multi-step synthesis for this compound, based on established chemical transformations for analogous indazole systems.

Overall Proposed Synthesis Workflow

The proposed synthesis of this compound is a three-step process commencing with the commercially available 5-nitro-1H-indazole. The subsequent steps involve a regioselective N-methylation, followed by bromination at the C3 position, and a final reduction of the nitro group to yield the target amine.

Large-scale synthesis of 3-Bromo-1-methyl-1H-indazol-5-amine

An Application Note and Protocol for the Large-Scale Synthesis of 3-Bromo-1-methyl-1H-indazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the large-scale synthesis of this compound, a key intermediate in pharmaceutical research and development. The synthesis is presented as a two-step process, commencing with the formation of 5-bromo-1H-indazol-3-amine, followed by a regioselective N-methylation.

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the cyclization of a substituted benzonitrile with hydrazine to form the indazole core. The subsequent step is the methylation of the indazole ring.

Application Notes and Protocols for 3-Bromo-1-methyl-1H-indazol-5-amine as an Intermediate for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Bromo-1-methyl-1H-indazol-5-amine as a versatile intermediate in the synthesis of potent and selective kinase inhibitors. The strategic positioning of the bromo and amino functionalities on the 1-methyl-indazole core allows for directed and efficient chemical modifications, primarily through palladium-catalyzed cross-coupling reactions, to generate diverse libraries of kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases makes it an ideal pharmacophore. The specific isomer, this compound, offers synthetic chemists a valuable building block with two orthogonal points for diversification. The bromine atom at the 3-position is amenable to C-C and C-N bond formation through reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, while the amino group at the 5-position can be functionalized through acylation, sulfonylation, or further coupling reactions. This dual functionality allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

Key Applications in Kinase Inhibitor Synthesis

This compound is a key starting material for the synthesis of inhibitors targeting critical oncogenic kinases, including but not limited to:

-

Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, PLK4 is frequently overexpressed in various cancers. Inhibition of PLK4 can lead to mitotic errors and apoptosis in cancer cells.

-

Aurora Kinases (A and B): These serine/threonine kinases are essential for the proper execution of mitosis. Their overexpression is also linked to numerous cancers, making them attractive therapeutic targets.

The following sections detail the synthesis and biological activity of representative kinase inhibitors derived from this versatile intermediate.

Data Presentation: Inhibitory Activity of Kinase Inhibitors

The following tables summarize the in vitro potency of exemplary kinase inhibitors synthesized using this compound as a key intermediate.

Table 1: In Vitro Potency of Indazole-Based PLK4 Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |

| CFI-400437 | PLK4 | 0.6 | - | - |

| CFI-400945 | PLK4 | 2.8 | - | - |

| Compound K22 | PLK4 | 0.1 | MCF-7 | 1.3 |

| Compound C05 | PLK4 | < 0.1 | IMR-32 | 0.948 |

| MCF-7 | 0.979 | |||

| H460 | 1.679 |

Note: While not all compounds are explicitly synthesized from this compound in the cited literature, the general synthetic strategies for indazole-based inhibitors are applicable.

Table 2: In Vitro Potency of Indazole-Based Aurora Kinase Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |

| Compound 17 | Aurora A | 26 | - | - |

| Aurora B | 15 | - | - | |

| Compound 21 | Aurora B | 31 | - | - |

| Compound 30 | Aurora A | 85 | - | - |

Note: These compounds are representative of indazole-based Aurora kinase inhibitors, and the synthetic methodologies can be adapted using this compound.

Experimental Protocols

The following are detailed, generalized protocols for the key palladium-catalyzed cross-coupling reactions used to functionalize this compound.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the coupling of an aryl or heteroaryl boronic acid to the 3-position of the indazole core.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

Procedure:

-

To a dry reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add [Pd(dppf)Cl₂] (0.05 mmol) to the vessel.

-

Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water (e.g., 10 mL).

-

Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation